Azido-PEG3-CH2CO2-NHS

Descripción general

Descripción

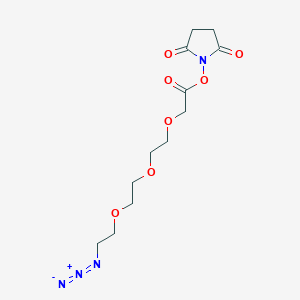

Azido-PEG3-CH2CO2-NHS is a compound that consists of azide and NHS ester moieties . The azide group is reactive with alkynes, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Molecular Structure Analysis

The molecular formula of this compound is C12H18N4O7 . It has a molecular weight of 330.3 g/mol .Chemical Reactions Analysis

The azide group in this compound can react with alkynes, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.3 g/mol . Unfortunately, specific physical properties such as boiling point, melting point, and density are not available .Aplicaciones Científicas De Investigación

Cell Adhesion, Migration, and Shape Change

Azido-[polylysine-g-PEG] (APP) has been utilized to create substrates for dynamically controlling cell adhesion. This technique enables various applications like tissue motility assays and patterned coculturing, by triggering cell adhesion through the addition of a functional peptide to the culture medium, allowing for controlled cell shape changes (van Dongen et al., 2013).

Synthesis of Heterobifunctional Poly(ethylene glycol)s

Azido-terminated heterobifunctional PEG derivatives have been synthesized with high efficiency. These derivatives, possessing primary amine and carboxyl end groups, were developed for "click" conjugation, playing a crucial role in advancing conjugation chemistry and targeted drug delivery (Hiki & Kataoka, 2007).

Site-Specific PEGylation of Proteins

Para-azidophenylalanine has been incorporated into proteins in yeast for site-specific PEGylation. This method is significant for generating selectively PEGylated proteins, especially in therapeutic applications, as the azido group allows for a mild [3+2] cycloaddition reaction with alkyne-derivatized PEG reagents (Deiters et al., 2004).

Facile End-Group Quantification in PEG Azides

A method for the straightforward NMR-based quantitative end-group analysis of azido-functionalized PEG derivatives has been established. This approach is important for quantifying azide incorporation in PEG polymers, which find applications in conjugation chemistry and nanoparticle-based drug delivery systems (Semple et al., 2016).

Immunoglobulin-Based Therapeutics Using Erythrocytes

Research has explored the chemical engineering of erythrocyte membranes for displaying antibodies, such as anti-Tumor Necrosis Factor, on the surface of red blood cells. This is achieved using synthetic approaches including a heterobifunctional NHS-PEG-azido, demonstrating potential in therapeutic applications for antigen removal from serum (Ji et al., 2019).

Preparation of Functionalized Copolymers for Drug Conjugation

Azido-carrying biodegradable polymers have been developed for postfunctionalization with alkynyl compounds via click chemistry. This study is pivotal in the field of drug delivery, especially for the conjugation of anticancer drugs and fluorescent dyes to polymers, demonstrating the versatility of azido-functionalized compounds (Hu et al., 2013).

Mecanismo De Acción

Target of Action

Azido-PEG3-CH2CO2-NHS is primarily used as a linker in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules . The primary targets of this compound are proteins that contain primary amines (-NH2), such as proteins and amine-modified oligonucleotides .

Mode of Action

The compound contains an azide group and an NHS ester group . The azide group can react with alkynes, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester group can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules to form stable amide bonds .

Biochemical Pathways

The compound plays a crucial role in the ubiquitin-proteasome system within cells . It forms PROTAC molecules by joining two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

It’s known that pegylation, the process of attaching polyethylene glycol (peg) to molecules, can improve the pharmacokinetic properties and pharmacodynamic effects of therapeutic proteins .

Result of Action

The result of the action of this compound is the formation of stable triazole linkages and amide bonds . This enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Action Environment

It’s known that the reaction rates of pegylation, a process that this compound is involved in, are dependent on ph value .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Azido-PEG3-CH2CO2-NHS plays a crucial role in biochemical reactions, particularly in bio-conjugation and labeling processes. The azide group of this compound is highly reactive with alkynes, BCN, and DBCO via click chemistry, resulting in the formation of stable triazole linkages . The NHS ester moiety of this compound can react with primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules, forming stable amide bonds . This dual reactivity makes this compound a versatile tool for labeling and modifying biomolecules.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By labeling proteins and other biomolecules, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . . Additionally, the compound’s ability to form stable linkages with biomolecules makes it a valuable tool for studying cellular interactions and dynamics.

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with specific functional groups on biomolecules. The azide group of this compound reacts with alkynes, BCN, and DBCO through click chemistry, forming stable triazole linkages . This reaction is highly specific and efficient, allowing for precise labeling of target molecules. The NHS ester moiety of this compound reacts with primary amines, forming stable amide bonds . These reactions enable the compound to modify proteins and other biomolecules, thereby influencing their function and interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly . Long-term studies have shown that this compound can maintain its labeling efficiency and stability for extended periods, making it suitable for various biochemical applications . Degradation products of this compound may affect cellular function and should be considered in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound can effectively label target biomolecules without causing significant toxicity . At higher dosages, the compound may exhibit toxic or adverse effects, including cellular stress and apoptosis . It is essential to determine the optimal dosage of this compound for specific applications to minimize potential adverse effects while maximizing labeling efficiency.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that recognize its functional groups, leading to the formation of metabolites that may influence cellular processes . Additionally, this compound can affect metabolic flux and metabolite levels by modifying key enzymes and proteins involved in metabolic pathways . Understanding these interactions is crucial for optimizing the use of this compound in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG chain of this compound enhances its solubility and facilitates its distribution in aqueous environments . The compound can be taken up by cells through endocytosis and distributed to various cellular compartments . Its interactions with binding proteins and transporters can influence its localization and accumulation within cells, affecting its overall efficacy and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the cytoplasm, nucleus, or mitochondria, depending on the nature of the biomolecules it interacts with . This subcellular localization is critical for understanding the compound’s effects on cellular processes and optimizing its use in research applications.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O7/c13-15-14-3-4-20-5-6-21-7-8-22-9-12(19)23-16-10(17)1-2-11(16)18/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHIEMNCUYXCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

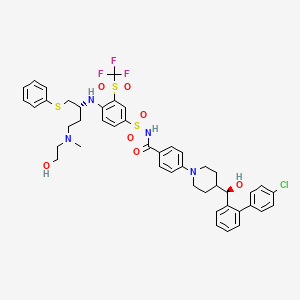

![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)

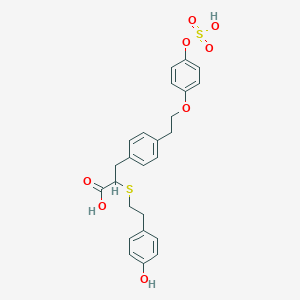

![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)

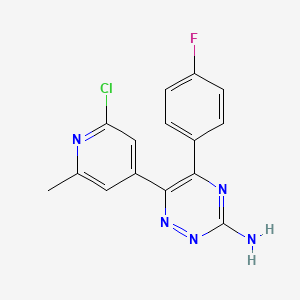

![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)

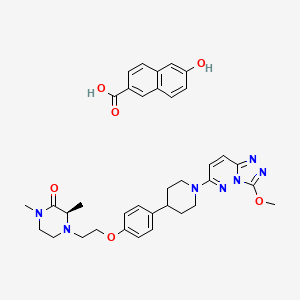

![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)

![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)